9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
1256584-80-1
VCID:
VC0111482
InChI:
InChI=1S/C21H17IN2O/c1-4-12-8-14-15(9-16(12)22)21(2,3)20-18(19(14)25)13-6-5-11(10-23)7-17(13)24-20/h5-9,24H,4H2,1-3H3
SMILES:
CCC1=CC2=C(C=C1I)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C
Molecular Formula:
C21H17IN2O
Molecular Weight:
440.284
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
CAS No.: 1256584-80-1
Cat. No.: VC0111482
Molecular Formula: C21H17IN2O
Molecular Weight: 440.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256584-80-1 |
|---|---|
| Molecular Formula | C21H17IN2O |
| Molecular Weight | 440.284 |
| IUPAC Name | 9-ethyl-8-iodo-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
| Standard InChI | InChI=1S/C21H17IN2O/c1-4-12-8-14-15(9-16(12)22)21(2,3)20-18(19(14)25)13-6-5-11(10-23)7-17(13)24-20/h5-9,24H,4H2,1-3H3 |
| Standard InChI Key | IQWNZLQAANHDSH-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1I)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator